molecular formula C8H18N2O B11768893 2-(2,6-Dimethylpiperazin-1-yl)ethanol

2-(2,6-Dimethylpiperazin-1-yl)ethanol

Cat. No.: B11768893
M. Wt: 158.24 g/mol
InChI Key: DKRGVNOXWNPGBV-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylpiperazin-1-yl)ethanol is a chemical compound that belongs to the class of piperazine derivatives. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylpiperazin-1-yl)ethanol typically involves the reaction of 2,6-dimethylpiperazine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the yield and purity of the compound. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylpiperazin-1-yl)ethanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and alkyl halides are commonly employed.

Major Products

The major products formed from these reactions include various substituted piperazines, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,6-Dimethylpiperazin-1-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex piperazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which 2-(2,6-Dimethylpiperazin-1-yl)ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethylpiperazin-1-yl)ethanol
  • 2-(2,6-Dimethylpiperazin-1-yl)ethan-1-ol
  • 2-[4-(2,2-Dimethoxyethyl)-2,2-dimethylpiperazin-1-yl]ethanol

Uniqueness

2-(2,6-Dimethylpiperazin-1-yl)ethanol stands out due to its unique combination of a piperazine ring with an ethanol group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(2,6-dimethylpiperazin-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-7-5-9-6-8(2)10(7)3-4-11/h7-9,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRGVNOXWNPGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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